2-hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Description
This compound belongs to the pyrido[2,3-d]pyrimidin-4(1H)-one class, characterized by a fused pyridine-pyrimidine core. Key structural features include:
- 2-Hydroxy group at position 2, contributing to hydrogen-bonding interactions.
- Naphthalen-2-yl substituent at position 5, enhancing aromatic stacking and lipophilicity.
The tetrahydrofuran-derived substituent suggests possible derivatization from intermediates like 5-iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one () via substitution or coupling reactions.
Properties
IUPAC Name |
5-naphthalen-2-yl-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-21-19-18(16-8-7-14-4-1-2-5-15(14)12-16)9-10-23-20(19)25(22(27)24-21)13-17-6-3-11-28-17/h1-2,4-5,7-10,12,17H,3,6,11,13H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBKYRDCNJRFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and pyrido[2,3-d]pyrimidine precursors. The key steps in the synthesis may involve:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the naphthalen-2-yl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The naphthalen-2-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly cancer.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their properties, and biological activities:
*Calculated based on molecular formula.
Key Structural and Functional Differences:
Substituent Position and Nature: The naphthalen-2-yl group in the target compound (vs. naphthalen-1-yl in and ) may alter π-π stacking interactions and binding affinity in biological systems. Hydroxy vs.
Tetrahydrofuran Substituent: The tetrahydrofuran-2-ylmethyl group in the target compound is distinct from simpler alkyl or aryl substituents in analogs (e.g., ). This group introduces a chiral center and may modulate pharmacokinetic properties, as seen in related tetrahydrofuran-containing pyrimidinones ().
Thioxo-containing analogs () are often associated with kinase inhibition but may exhibit higher toxicity due to reactive sulfur .
Research Findings and Implications
- Synthetic Challenges : The tetrahydrofuran-2-ylmethyl group in the target compound likely requires stereoselective synthesis, as seen in related compounds ().
- Structure-Activity Relationships (SAR) :
- Substitution at position 5 with naphthalen-2-yl (vs. naphthalen-1-yl) may enhance target binding due to improved spatial orientation.
- The 2-hydroxy group could improve solubility but may necessitate prodrug strategies to enhance bioavailability.
- Therapeutic Potential: Based on analogs (), the target compound is a candidate for antitumor or antimicrobial testing, particularly against tyrosine kinase-driven cancers or Gram-positive bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
